
Lysophosphatidylcholine
Overview
Description
Lysophosphatidylcholine (LPC), also known as 2-acyl-sn-glycero-3-phosphocholine, is a bioactive phospholipid derived from the hydrolysis of phosphatidylcholine (PC) via phospholipase A2 (PLA2) activity. It consists of a glycerol backbone with a single fatty acyl chain at the sn-1 or sn-2 position and a phosphorylcholine group at sn-3 . LPC is ubiquitously present in biological membranes, blood, and cerebrospinal fluid, where it serves as a signaling molecule influencing inflammation, lipid metabolism, and neuronal function . Elevated LPC levels are implicated in atherosclerosis, metabolic syndrome, and neurodegenerative diseases, underscoring its dual role as both a biomarker and a therapeutic target .
Preparation Methods
Lysophosphatidylcholine can be prepared through several methods:
Enzymatic Hydrolysis: This involves the use of phospholipase A2 to cleave phosphatidylcholine, resulting in the formation of this compound.
Chemical Synthesis: This method includes the mono-deacylation of egg phosphatidylcholine or isolation from cereal starches.
Industrial Production: Large-scale production can be achieved using commercialized phospholipase A2 enzyme preparations, such as those used for the degumming of vegetable oils.
Chemical Reactions Analysis
Lysophosphatidylcholine undergoes various chemical reactions:
Scientific Research Applications
Immunological Applications
Modulation of Neutrophil Function
LPC has been shown to modulate neutrophil functions, particularly in the context of inflammation. Research indicates that LPC can inhibit superoxide production in neutrophils, which is crucial for oxidative burst during immune responses. This effect appears to be mediated through an increase in intracellular cyclic AMP (cAMP) levels, suggesting a potential mechanism for LPC's anti-inflammatory properties . Additionally, LPC has been implicated in promoting the phagocytosis of apoptotic cells, thereby playing a role in resolving inflammation .
Potential as an Immune Activator
LPC has been studied for its ability to differentiate monocytes into mature dendritic cells, which are essential for initiating adaptive immune responses. This property highlights LPC's potential as an immune modulator, particularly in vaccine development and immunotherapy .
Cardiovascular Applications
Marker of Cardiovascular Diseases
LPC is increasingly recognized as a biomarker associated with cardiovascular diseases. Elevated levels of LPC have been linked to the development of atherosclerosis and endothelial dysfunction. The enzymatic conversion of phosphatidylcholine to LPC by phospholipase A₂ plays a critical role in this process . Studies suggest that understanding LPC metabolism could lead to novel therapeutic targets for cardiovascular diseases.
Impact on Lipid Metabolism
Recent lipidomic studies have shown that changes in LPC levels can affect lipid metabolism pathways, which are crucial for maintaining cardiovascular health. For instance, alterations in the LPC:phosphatidylcholine ratio have been observed in patients with cardiovascular conditions .
Neurodegenerative Disease Research
Association with Alzheimer's Disease
LPC has been studied for its role in neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that dietary supplementation with LPC can ameliorate AD-associated retinopathy, suggesting a protective role against neurodegeneration . Furthermore, abnormal levels of LPC have been associated with cognitive decline and may serve as predictive biomarkers for disease progression .
Mechanisms of Action
The mechanisms through which LPC influences neuronal health include its involvement in membrane dynamics and signaling pathways that regulate neuronal function and survival. LPC's ability to stabilize G protein-coupled receptor signaling may enhance calcium flux and support neuronal health .
Therapeutic Applications
Drug Development
Alkyl-lysophospholipids (ALPs), derivatives of LPC, are under investigation as potential therapeutic agents against cancer and other diseases. These compounds exhibit metabolic stability and have shown promise in preclinical studies targeting various cancer types .
Potential Role in Psychiatric Disorders
Recent studies suggest that LPC levels may correlate with therapeutic responses to antipsychotic medications, indicating its potential as a biomarker for treatment efficacy in psychiatric disorders such as schizophrenia . This opens avenues for further research into LPC's role in mental health.
Data Table: Summary of LPC Applications
Mechanism of Action
Lysophosphatidylcholine exerts its effects through several mechanisms:
Binding to Receptors: It binds to G protein-coupled receptors and Toll-like receptors, inducing the migration of lymphocytes and macrophages.
Inflammatory Response: It increases the production of pro-inflammatory cytokines and induces oxidative stress, promoting inflammation and the development of diseases.
Cell Signaling: Through Notch1 and ERK1/2 signaling, this compound induces the expression of monocyte chemoattractant protein-1 and inflammatory cytokines.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phosphatidylcholine (PC)
- Structure : PC contains two fatty acyl chains (diacyl) attached to the sn-1 and sn-2 positions of glycerol, forming a cylindrical shape ideal for bilayer membranes.
- Metabolism : Synthesized via the Kennedy pathway or through LPC acylation by lysophosphatidylcholine acyltransferases (LPCATs), particularly LPCAT3, which regulates arachidonic acid incorporation into PC .
- Function: PC is a primary structural component of cell membranes and a precursor for signaling molecules like LPC.
- Clinical Relevance: PC levels are stable under physiological conditions, whereas LPC accumulates in atherosclerotic plaques and synovial fluid in osteoarthritis .
Phosphatidylethanolamine (PE)
- Structure: Similar to PC but with an ethanolamine headgroup instead of choline.
- Metabolism: PE synthesis involves the CDP-ethanolamine pathway. LPC can stimulate PE acylation in the presence of linoleoyl-CoA, enhancing PE's role in membrane curvature and autophagy .
- Function: PE contributes to membrane fusion and mitochondrial integrity.
Glycerophosphocholine (GPC)
- Structure : A water-soluble choline derivative lacking acyl chains, derived from PC hydrolysis.
- GPC’s lack of acyl chains prevents micelle formation, limiting its role in lipid signaling .
Lysophosphatidic Acid (LPA)
- Structure : Similar to LPC but replaces the choline headgroup with a phosphate.
- Metabolism : Generated from LPC via lysophospholipase D (lysoPLD) activity.
- Function : LPA activates six GPCRs (LPA1–6), promoting cell proliferation and fibrosis. LPC, in contrast, requires conversion to LPA or interacts with specific receptors like GPR119/G2A to exert effects .
Platelet-Activating Factor (PAF)
- Structure : An acetylated form of LPC with an ether-linked alkyl chain at sn-1.
- Function : PAF is a potent inflammatory mediator directly activating the PAF receptor (PTAFR). LPC lacks intrinsic PAF-like activity unless contaminated by PAF or its analogs .
Comparative Analysis Table
Mechanistic and Clinical Insights
- Metabolic Regulation : LPCAT3-mediated acylation of LPC to PC is critical for maintaining polyunsaturated fatty acid (PUFA) levels in membranes. Dysregulation of LPCAT3 is linked to metabolic syndrome and impaired macrophage polarization .
- Inflammation : LPC at low concentrations (1–10 μM) promotes anti-inflammatory responses via PPARγ activation, while high concentrations (>20 μM) induce NLRP3 inflammasome activation, contrasting with PAF’s uniformly pro-inflammatory role .
Analytical Techniques for Quantification
Biological Activity
Lysophosphatidylcholine (LPC) is a phospholipid that plays significant roles in various biological processes, particularly in inflammation, immune response, and cellular signaling. This article delves into the biological activity of LPC, highlighting its mechanisms of action, associated diseases, and potential therapeutic implications.
Overview of this compound
LPC is primarily derived from the hydrolysis of phosphatidylcholine (PC) by phospholipase A₂ (PLA₂). It acts as a signaling molecule influencing numerous physiological functions and pathological conditions. LPC interacts with various receptors, including G protein-coupled receptors (GPCRs), which mediate its biological effects.
LPC exerts its biological effects through several mechanisms:
- Receptor Activation : LPC activates GPCRs such as G2A and GPR119, which are involved in immune modulation and metabolic regulation. Activation of G2A enhances the expression of regulatory T cells (nTregs), promoting anti-inflammatory responses .
- Macrophage Polarization : LPC influences macrophage polarization towards the M1 phenotype, contributing to inflammatory responses and tissue damage. This polarization is mediated through Notch1 and ERK1/2 signaling pathways .
- Endothelial Dysfunction : LPC has been shown to damage endothelial cells, leading to increased permeability and contributing to atherosclerosis .
Biological Effects
LPC is implicated in various health conditions:
- Cardiovascular Diseases : Elevated levels of LPC are associated with atherosclerosis due to its role in endothelial dysfunction and inflammation .
- Neurodegenerative Diseases : LPC promotes demyelination in the central nervous system, contributing to diseases such as multiple sclerosis by activating inflammatory pathways .
- Metabolic Disorders : LPC enhances insulin secretion from pancreatic β-cells and facilitates glucose uptake, indicating a potential role in diabetes management .
Table 1: Biological Activities of this compound
Biological Activity | Mechanism | Associated Conditions |
---|---|---|
Macrophage Polarization | Activates G2A receptor leading to M1 polarization | Atherosclerosis |
Endothelial Damage | Induces expression of inflammatory cytokines | Cardiovascular diseases |
Demyelination | Activates inflammatory pathways in oligodendrocytes | Neurodegenerative diseases |
Insulin Secretion | Stimulates pancreatic β-cells via GPR119 | Type 1 and Type 2 Diabetes |
Case Studies
- Cardiovascular Impact : A study highlighted that increased LPC levels correlate with the severity of coronary artery disease. Patients with higher LPC concentrations exhibited greater endothelial dysfunction and inflammatory markers .
- Neurodegeneration : Research demonstrated that LPC levels were significantly elevated in patients with multiple sclerosis compared to healthy controls. The study linked LPC-induced demyelination to exacerbated neurological symptoms .
- Diabetes Management : In murine models, administration of LPC resulted in improved glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic disorders .
Q & A
Basic Research Questions
Q. What methods are recommended for extracting LPC from biological samples, and how can lipid decomposition be minimized?
The Bligh and Dyer method is widely used for lipid extraction. This involves homogenizing tissues in a chloroform:methanol (2:1 v/v) mixture, followed by phase separation with additional chloroform and water. The chloroform layer contains lipids, including LPC, while non-lipids remain in the methanolic layer. Key advantages include rapidity (~10 minutes), reproducibility, and minimized lipid degradation due to reduced exposure to oxidative conditions . For tissues prone to lipid decomposition (e.g., frozen fish), maintaining low temperatures during homogenization and avoiding prolonged storage of extracts at room temperature are critical.
Q. How can LPC levels be quantified in biological samples, and what are critical considerations for assay accuracy?
LPC quantification often employs enzymatic assays or chromatographic techniques. For enzymatic assays:
- Phosphatidylcholine (PC) Hydrolysis : Use phospholipase D to convert PC to choline, followed by choline oxidase to produce H₂O₂, which is measured colorimetrically .
- Key Considerations :
- Replicates : Perform assays in duplicate to account for variability .
- Standard Curves : Generate fresh standard curves for each experiment to ensure linearity (e.g., 0–50 nmol/well) .
- Background Subtraction : Subtract sample background signals (e.g., autofluorescence) to improve accuracy .
Chromatographic methods like LC-MS/MS provide higher specificity for individual LPC species (e.g., 16:0 vs. 18:1 LPC) .
Q. What role does LPC play in cellular signaling and disease pathogenesis?
LPC is a bioactive lipid implicated in:
- Atherogenesis : LPC in oxidized LDL induces endothelial expression of adhesion molecules (VCAM-1, ICAM-1) and monocyte chemotaxis, promoting plaque formation .
- Diabetic Cardiomyopathy : LPC activates the TLR4/ZNF480/AP-1/NF-κB pathway, exacerbating myocardial inflammation and injury .
- Metabolic Disorders : Elevated LPC species correlate with insulin resistance in normal-weight individuals but not in obese cohorts, suggesting weight-dependent mechanisms .
Advanced Research Questions
Q. How does LPC modulate immune cell recruitment in atherosclerosis, and what molecular pathways are involved?
LPC acts as a chemoattractant for monocytes via:
- Adhesion Molecule Upregulation : In arterial endothelial cells, LPC increases VCAM-1 and ICAM-1 expression through protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) activation .
- G-Protein-Coupled Receptors (GPCRs) : Orphan receptors like G2A and GPR4 may mediate LPC-induced monocyte migration, though direct ligand binding remains debated .
- Selectivity : Unlike cytokines (e.g., TNF-α), LPC does not induce E-selectin, highlighting its unique pro-atherogenic signaling .
Q. What lipidomic approaches are used to identify LPC associations with obesity and insulin resistance?
- Mass Spectrometry (MS) : Untargeted MS identifies LPC species (e.g., LPC 14:0, 16:0) in plasma. Normal-phase LC separates lipids by polarity, while tandem MS/MS confirms structures .
- Statistical Adjustments :
- Stratification : Analyze data by BMI subgroups to uncover weight-specific mechanisms (e.g., LPC 14:0 linked to insulin resistance in normal-weight subjects) .
- Covariates : Adjust for LDL/HDL cholesterol, diet, and physical activity to isolate LPC effects .
Q. How can LC-MS/MS be optimized for analyzing LPC species in clinical samples?
- Sample Preparation : Use Bligh-Dyer extraction with internal standards (e.g., deuterated LPC 17:0) to control for recovery .
- Chromatography : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% formic acid) resolve LPC isomers .
- Data Analysis :
Q. What mechanisms link lysophosphatidylcholine acyltransferase 1 (LPCAT1) to cancer progression?
- Phospholipid Remodeling : LPCAT1 converts LPC to PC, altering membrane composition. In clear-cell renal carcinoma, LPCAT1 upregulation increases saturated PC species (e.g., PC 16:0/16:0), promoting tumor cell proliferation .
- Prostate Cancer : Elevated LPCAT1 expression correlates with higher Gleason scores, potentially through enhanced lipid signaling via GPCRs .
Q. Key Methodological Considerations
- Contradictions in Data : While LPC generally promotes inflammation, its role in insulin resistance varies by metabolic context. For example, LPC 14:0 is protective in obesity but detrimental in lean individuals .
- Technical Limitations : Commercial assay kits may cross-react with structurally similar lipids (e.g., sphingomyelins). Validate results with orthogonal methods like MS .
Properties
CAS No. |
9008-30-4 |
---|---|
Molecular Formula |
C10H22NO7P |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
(3-acetyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C10H22NO7P/c1-9(12)16-7-10(13)8-18-19(14,15)17-6-5-11(2,3)4/h10,13H,5-8H2,1-4H3 |
InChI Key |
RYCNUMLMNKHWPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Isomeric SMILES |
CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Appearance |
Unit:50 mgSolvent:nonePurity:98+%Physical solid |
physical_description |
Solid |
Synonyms |
1-palmitoyl-2-lysophosphatidylcholine 1-Pam-2-lysoPtdCho |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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